molecular formula C11H21ClN2O2 B1524768 tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride CAS No. 1481613-19-7

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride

Cat. No. B1524768
M. Wt: 248.75 g/mol
InChI Key: SOWIWXWBCDDZID-UHFFFAOYSA-N
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Description

“tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound that can be used to synthesize ketohexokinase (KHK) inhibitors, which have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .


Synthesis Analysis

The synthesis of “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” involves several steps. The organic layer was dried over Na2SO4, filtered, and concentrated to give 2-tert-butyl 6-methyl 2,6-diazaspiro[3.4]octane-2,6-dicarboxylate (100 mg, 78% yield) as a yellow solid .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” is C11H20N2O2 . More detailed structural information can be found on various chemical databases .


Chemical Reactions Analysis

In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .


Physical And Chemical Properties Analysis

The physicochemical properties of “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” include a high GI absorption, BBB permeant, and P-gp substrate . It has a molar refractivity of 65.74 and a TPSA of 41.57 Ų . The compound is very soluble with a solubility of 8.47 mg/ml .

Scientific Research Applications

Application 1: Synthesis of Ketohexokinase (KHK) Inhibitors

  • Summary of the Application : Ketohexokinase (KHK) inhibitors have potential medical uses for treating diabetes and obesity . The compound “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” can be used in the synthesis of these inhibitors .
  • Methods of Application : While the exact methods of synthesis are not provided, it typically involves a series of chemical reactions under controlled conditions. The compound serves as a building block in the synthesis process .
  • Results or Outcomes : The outcome of this application is the production of KHK inhibitors, which could potentially be used in the treatment of diabetes and obesity .

Application 2: Synthesis of Dihydroisoindolecarboxamide Derivatives

  • Summary of the Application : “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” is a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives . These derivatives can act as inhibitors for Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) .
  • Methods of Application : The exact methods of synthesis are not provided, but it would involve a series of chemical reactions where this compound is used as a reagent .
  • Results or Outcomes : The outcome of this application is the production of NAMPT and ROCK inhibitors, which have potential therapeutic applications .

Application 3: Synthesis of Spirodiamine-diarylketoxime Derivatives

  • Summary of the Application : This compound is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives . These derivatives act as antagonists for the Melanin Concentrating Hormone 1 Receptor (MCH-1R) .
  • Methods of Application : The exact methods of synthesis are not provided, but it would involve a series of chemical reactions where this compound is used as a reagent .
  • Results or Outcomes : The outcome of this application is the production of MCH-1R antagonists, which have potential therapeutic applications .

Application 4: Synthesis of Spirocyclic Building Blocks

  • Summary of the Application : This compound was first synthesized by Carreira and coworkers, which provides a new area of chemical space with straightforward functional handles for further diversification .
  • Methods of Application : The exact methods of synthesis are not provided, but it would involve a series of chemical reactions where this compound is used as a reagent .
  • Results or Outcomes : The outcome of this application is the production of spirocyclic building blocks, which can be used for further diversification in chemical space .

Application 5: Synthesis of Spirooxindole Derivatives

  • Summary of the Application : This compound is used as a reagent in the synthesis of spirooxindole derivatives . These derivatives have shown potential as therapeutic agents in the treatment of various diseases .
  • Methods of Application : The exact methods of synthesis are not provided, but it would involve a series of chemical reactions where this compound is used as a reagent .
  • Results or Outcomes : The outcome of this application is the production of spirooxindole derivatives, which have potential therapeutic applications .

Application 6: Synthesis of Spiroisoxazoline Derivatives

  • Summary of the Application : “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” is a useful reagent for the synthesis of spiroisoxazoline derivatives . These derivatives can act as inhibitors for various enzymes .
  • Methods of Application : The exact methods of synthesis are not provided, but it would involve a series of chemical reactions where this compound is used as a reagent .
  • Results or Outcomes : The outcome of this application is the production of spiroisoxazoline derivatives, which have potential therapeutic applications .

Safety And Hazards

The safety information for “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” includes a signal word of warning . The hazard statements include H302-H315-H319-H332-H335 .

properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;/h12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWIWXWBCDDZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride

CAS RN

1481613-19-7
Record name tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Reactant of Route 2
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Reactant of Route 3
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
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tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Reactant of Route 5
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Reactant of Route 6
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride

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